Superior HOTAIR-EZH2 Disruption Potency Compared to Structurally Related Analogs
AC1Q3QWB demonstrates an IC50 of 42.47 nM for disrupting the HOTAIR-EZH2 interaction, establishing it as a selective and potent disruptor in this class . In contrast, structural analog EPIC-1027, while more effective at inhibiting the NF-κB pathway, shows a shift in target selectivity, underscoring that AC1Q3QWB is specifically optimized for HOTAIR-EZH2 disruption [1].
| Evidence Dimension | HOTAIR-EZH2 interaction disruption potency |
|---|---|
| Target Compound Data | IC50 = 42.47 nM |
| Comparator Or Baseline | EPIC-1027 (structurally related analog): shifts target profile toward NF-κB pathway inhibition; no comparable HOTAIR-EZH2 IC50 reported |
| Quantified Difference | AC1Q3QWB is specifically active as a HOTAIR-EZH2 disruptor; EPIC-1027 is not reported to exhibit significant activity in this assay |
| Conditions | HOTAIR-EZH2 interaction disruption assay; cancer cell lines expressing high HOTAIR/EZH2 |
Why This Matters
This quantitative benchmark enables researchers to select a validated HOTAIR-EZH2 disruptor with defined potency, avoiding off-target pathway engagement observed in close structural analogs.
- [1] Wang X, et al. MUC1 promotes glioblastoma progression and TMZ resistance by stabilizing EGFRvIII. Pharmacol Res. 2022 Dec;187:106606. EPIC-1027, a structural analog of AQB, inhibits NF-κB pathway more effectively but lacks comparable HOTAIR-EZH2 disruption data. View Source
